(5-Ethoxy-2-methylphenyl)boronic acid

描述

Molecular Geometry and Crystallographic Analysis

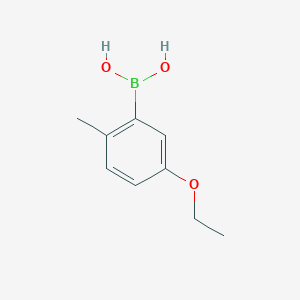

The molecular structure of this compound exhibits a characteristic phenylboronic acid framework with specific substitution patterns that significantly influence its three-dimensional conformation. The compound possesses the molecular formula C9H13BO3 with a molecular weight of 180.01 grams per mole. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, reflecting the positioning of the ethoxy group at the 5-position and the methyl group at the 2-position relative to the boronic acid functionality.

Nuclear magnetic resonance spectroscopy studies of substituted phenylboronic acids have revealed characteristic chemical shifts that reflect the electronic environment around different nuclei. The boron-11 nuclear magnetic resonance typically appears as a broad singlet around 7-8 parts per million downfield from the reference, indicating the trigonal planar coordination environment around boron.

The hydrogen bonding capacity of the compound is influenced by both the boronic acid hydroxyl groups and the ethoxy oxygen atom. The predicted topological polar surface area of 49.69 square angstroms suggests moderate hydrogen bonding potential, which affects both solid-state packing and solution behavior.

Computational calculations predict a logarithm of the partition coefficient value of 0.07352, indicating balanced hydrophilic and lipophilic character. This property is crucial for understanding solubility behavior and potential applications in different chemical environments.

Comparative Analysis with Substituted Phenylboronic Acid Derivatives

The structural and electronic properties of this compound can be systematically compared with other substituted phenylboronic acid derivatives to understand the specific influence of the ethoxy and methyl substituents. Several isomeric and related compounds provide excellent reference points for this comparative analysis.

The closely related 2-ethoxy-5-methylphenylboronic acid represents a positional isomer where the ethoxy and methyl groups are interchanged. This compound, with Chemical Abstracts Service number 123291-97-4, has been extensively characterized and shows a melting point range of 89-94 degrees Celsius. The molecular formula remains identical at C9H13BO3, but the different substitution pattern results in distinct physicochemical properties.

Comparative studies with 4-ethoxy-2-methylphenylboronic acid reveal the influence of substituent positioning on molecular properties. This isomer maintains the same substituents but places the ethoxy group at the para position relative to the boronic acid functionality. The predicted collision cross section values show subtle differences, with values ranging from 136.6 to 155.8 square angstroms depending on the ionization state.

Studies of 2-methoxy-5-methylphenylboronic acid provide insights into the electronic effects of different alkoxy groups. This compound, with a methoxy group instead of ethoxy, shows a melting point range of 92-97 degrees Celsius and demonstrates how the length of the alkoxy chain influences solid-state properties.

The stability profiles of substituted phenylboronic acids have been systematically investigated through computational and experimental studies. Research on solid-state decomposition pathways reveals that the pre-organization of boronic acids in crystalline environments can influence stability through specific intermolecular interactions. The computed enthalpic barriers for protodeboronation reactions vary significantly based on substitution patterns, with electron-donating groups generally providing stabilization against decomposition.

Storage recommendations for these compounds typically specify inert atmosphere conditions at controlled temperatures. For this compound, sealed storage at 2-8 degrees Celsius under dry conditions is recommended to maintain stability. This parallels the storage requirements for related substituted phenylboronic acids, which generally require protection from moisture and oxidative conditions.

The synthetic utility of substituted phenylboronic acids in cross-coupling reactions shows clear structure-activity relationships. The electron-donating nature of both ethoxy and methyl substituents enhances the nucleophilic character of the boron center, facilitating transmetalation processes in palladium-catalyzed reactions. Comparative studies have shown that the specific positioning of these substituents can influence reaction rates and selectivity patterns in Suzuki-Miyaura coupling reactions.

Solubility characteristics vary among the different isomers and substituted derivatives. The 2-methoxy-5-methylphenylboronic acid shows solubility in methanol, while the ethoxy derivatives generally exhibit enhanced solubility in organic solvents due to the longer alkyl chain. These solubility differences have practical implications for synthetic applications and purification procedures.

Structure

2D Structure

属性

IUPAC Name |

(5-ethoxy-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-3-13-8-5-4-7(2)9(6-8)10(11)12/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCHKBZNYZCGDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Strategy

The most commonly reported method for synthesizing (5-Ethoxy-2-methylphenyl)boronic acid involves the formation of a Grignard reagent from 5-ethoxy-2-methylbromobenzene, followed by its reaction with a borate ester and subsequent hydrolysis.

Reaction Scheme

Formation of Grignard Reagent:

- React 5-ethoxy-2-methylbromobenzene with magnesium metal in anhydrous ether or tetrahydrofuran (THF) to form 5-ethoxy-2-methylphenyl magnesium bromide.

-

- Add trimethyl borate to the Grignard reagent solution at low temperatures (typically -78°C to 0°C) to form the boronate intermediate.

-

- Quench the reaction mixture with water to hydrolyze the boronate ester, yielding this compound.

Reaction Conditions and Notes

| Parameter | Details |

|---|---|

| Reagents | 5-Ethoxy-2-methylphenyl magnesium bromide, trimethyl borate, water |

| Solvent | Anhydrous ether or tetrahydrofuran (THF) |

| Temperature | -78°C to 0°C during borylation step |

| Atmosphere | Inert atmosphere (argon or nitrogen) recommended to avoid moisture |

| Work-up | Hydrolysis with water |

This method is preferred due to the availability of starting materials and the relatively straightforward procedure. The low temperature is critical to maintain Grignard reagent stability and to control the reaction rate with trimethyl borate.

Industrial Scale Production

In industrial contexts, the preparation of this compound follows similar synthetic principles but is optimized for yield, purity, and scalability. Automated systems enable precise temperature control and reagent addition rates to minimize side reactions and improve product quality.

Key industrial considerations include:

Use of continuous flow reactors for better heat management.

Optimization of solvent systems to reduce environmental impact.

Purification protocols to ensure removal of magnesium salts and by-products.

Details on specific industrial protocols are proprietary but generally align with the Grignard-trimethyl borate hydrolysis pathway.

Analytical and Research Findings Related to Preparation

Although direct studies focusing solely on the synthesis of this compound are limited, related research on boronic acid derivatives provides valuable insights:

The stability of boronic acids under various conditions is influenced by substituents; the ethoxy and methyl groups in this compound contribute to moderate stability in aqueous and organic solvents.

Spectroscopic methods such as ^1H and ^13C NMR, FTIR, and LC-MS are essential for confirming the structure and purity of synthesized boronic acids.

Reaction yields and purity can be affected by moisture and oxygen; hence, inert atmospheres and anhydrous solvents are critical during preparation.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1. Grignard Formation | 5-Ethoxy-2-methylbromobenzene, Mg, THF, inert atmosphere, 0°C to room temp | Formation of 5-ethoxy-2-methylphenyl magnesium bromide |

| 2. Borylation | Addition of trimethyl borate at -78°C to 0°C | Formation of boronate intermediate |

| 3. Hydrolysis | Water quench at 0°C to room temperature | Conversion to this compound |

| 4. Purification | Extraction, recrystallization or chromatography | Isolation of pure boronic acid |

化学反应分析

Types of Reactions

(5-Ethoxy-2-methylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.

Oxidation: The boronic acid can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: Reduction of the boronic acid can yield the corresponding borane or boronate esters.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol, water), temperature (80-100°C).

Oxidation: Hydrogen peroxide, sodium perborate, solvent (e.g., methanol, water), temperature (room temperature to 50°C).

Reduction: Reducing agents (e.g., sodium borohydride), solvent (e.g., THF, ethanol), temperature (0-25°C).

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Reduction: Borane or boronate esters.

科学研究应用

Organic Synthesis

(5-Ethoxy-2-methylphenyl)boronic acid is a crucial building block in organic synthesis. It is particularly significant in the formation of carbon-carbon bonds through cross-coupling reactions, especially the Suzuki-Miyaura coupling. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Key Features:

- Role in Cross-Coupling Reactions: Facilitates efficient formation of carbon-carbon bonds.

- Use in Pharmaceutical Development: Aids in synthesizing drug candidates targeting specific biological pathways.

Drug Development

In medicinal chemistry, this compound is instrumental in designing and optimizing drug candidates. Its ability to form stable complexes with various biological targets enhances its utility in drug discovery and development.

Case Study:

A study demonstrated the effectiveness of this compound in developing inhibitors for specific enzymes involved in cancer pathways. The compound's structural features allowed for modifications that improved potency and selectivity against target enzymes.

Material Science

This compound is also employed in material science for developing advanced materials such as polymers and nanomaterials. Its incorporation can enhance properties like conductivity and mechanical strength.

Applications:

- Conductive Polymers: Used to create materials with improved electrical properties.

- Nanocomposites: Enhances the strength and durability of nanomaterials used in various applications.

Bioconjugation

This compound plays a vital role in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This property is crucial for creating biosensors and targeted drug delivery systems.

Importance:

- Biosensor Development: Enhances the sensitivity and specificity of biosensors by allowing precise attachment of biological molecules.

- Targeted Drug Delivery: Improves the efficacy of drug delivery systems by enabling targeted action on specific cells or tissues.

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Efficient carbon-carbon bond formation |

| Drug Development | Designing and optimizing drug candidates | Enhanced potency and selectivity |

| Material Science | Development of advanced materials | Improved conductivity and mechanical strength |

| Bioconjugation | Attachment of biomolecules to surfaces | Enhanced sensitivity in biosensors |

作用机制

The mechanism of action of (5-Ethoxy-2-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the reactant. In Suzuki-Miyaura coupling, the boronic acid forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide. The molecular targets and pathways involved depend on the specific reaction and application.

相似化合物的比较

Anticancer Activity

- Phenanthren-9-yl boronic acid (IC₅₀ = 0.2251 µM) and 6-hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.1969 µM) exhibit potent antiproliferative effects against triple-negative breast cancer (4T1 cells) . These compounds' fused aromatic systems enhance π-π stacking interactions with cellular targets.

- Structural analogs with bulky substituents (e.g., 4-(4-propan-2-yloxyphenyl)phenyl boronic acid) face solubility challenges, limiting their in vitro applicability .

Enzyme Inhibition

- 1-Amido-2-triazolylethaneboronic acid demonstrates improved β-lactamase inhibition compared to phenyl-substituted analogs, highlighting the role of heterocyclic substituents in enhancing activity .

- Phenyl boronic acid outperforms 3-aminophenylboronic acid (APBA) in diagnostic accuracy for detecting KPC carbapenemases, emphasizing substituent-dependent selectivity .

Physicochemical Properties

- pKa and Binding Affinity : The pKa of boronic acids critically impacts their reactivity under physiological conditions. For example, 3-AcPBA and 4-MCPBA (common in glucose-sensing materials) have pKa values >8.5, reducing their efficacy at physiological pH (~7.4). Substituents like electron-withdrawing groups (e.g., fluoro) can lower pKa, enhancing binding to diols such as glucose .

- Solubility : Hydrophobic substituents (e.g., pyren-1-yl) reduce aqueous solubility, as seen in compounds precipitating in RPMI culture medium . The ethoxy group in (5-Ethoxy-2-methylphenyl)boronic acid may balance solubility and lipophilicity.

Data Tables

Table 1: Key Properties of Selected Boronic Acids

Table 2: Substituent Impact on Properties

生物活性

(5-Ethoxy-2-methylphenyl)boronic acid is a compound that has garnered attention for its various biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

This compound is a boronic acid derivative known for its stability and ease of synthesis. Its chemical structure allows it to participate in various chemical reactions, making it a versatile compound in medicinal chemistry. The compound can be synthesized through the reaction of 5-ethoxy-2-methylphenol with boron reagents, which can be optimized to enhance yield and purity.

Antioxidant Activity

Research indicates that boronic acids, including this compound, exhibit significant antioxidant properties. A study demonstrated that phenyl boronic acid derivatives showed antioxidant activity comparable to established standards like α-tocopherol and butylated hydroxytoluene (BHT) . The antioxidant activity was assessed using various methods, including:

- DPPH Assay : Measures free radical scavenging ability.

- ABTS Assay : Evaluates the capacity to neutralize cation radicals.

- CUPRAC Assay : Tests the reducing power against copper ions.

These assays revealed that this compound has a potent ability to scavenge free radicals, indicating its potential as a therapeutic agent in oxidative stress-related diseases.

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. A notable finding was that boronic acid derivatives could inhibit the growth of cancer cells while maintaining the viability of healthy cells. For instance, compounds similar to this compound were shown to reduce cell viability in prostate cancer cell lines significantly, with one study reporting a decrease to 33% viability at a concentration of 5 µM .

Table 1: Cytotoxic Effects on Cancer Cells

| Compound | Cell Line | IC50 (µM) | Viability (%) |

|---|---|---|---|

| B5 | Prostate Cancer | 5 | 33 |

| B7 | Prostate Cancer | 5 | 44 |

| This compound | MCF-7 Breast Cancer | 18.76 ± 0.62 | - |

Antimicrobial Activity

The antimicrobial properties of this compound have also been studied extensively. It has been shown to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones observed in agar diffusion tests ranged from 7 mm to 13 mm, indicating moderate antibacterial efficacy .

Enzyme Inhibition

Boronic acids are known for their ability to inhibit certain enzymes, which can be beneficial in treating diseases such as diabetes and cancer. For example, studies have shown that similar compounds can inhibit acetylcholinesterase and butyrylcholinesterase with varying IC50 values, demonstrating their potential in enzyme modulation .

Table 2: Enzyme Inhibition Activities

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

Case Studies

Several case studies highlight the biological activity of boronic acids, including this compound:

- Cytotoxicity Study : A study involving MCF-7 breast cancer cells demonstrated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 18.76 µg/mL .

- Antioxidant Testing : In vitro tests showed that the compound had strong antioxidant capabilities with an IC50 value of around 0.14 µg/mL in DPPH assays .

- Enzyme Activity Assessment : The compound demonstrated high inhibitory activity against butyrylcholinesterase, suggesting potential applications in neurodegenerative disorders .

常见问题

Q. What are the key considerations for synthesizing (5-Ethoxy-2-methylphenyl)boronic acid, and how can purity challenges be addressed?

Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct borylation of pre-functionalized aromatic precursors. Due to boronic acids' sensitivity to moisture and propensity for trimerization (forming boroxines), intermediates are often stabilized as pinacol esters, which are later hydrolyzed . Purification requires inert conditions (e.g., chromatography under nitrogen) to avoid decomposition. Analytical validation via LC-MS/MS in MRM mode ensures detection of trace impurities (<1 ppm), as seen in Lumacaftor drug substance studies .

Q. How is this compound utilized in drug design, and what pharmacokinetic advantages does it offer?

Boronic acids are incorporated into drugs to enhance binding specificity via reversible covalent interactions with biological targets (e.g., proteases). For example, boronic acid moieties in proteasome inhibitors like Bortezomib improve potency by forming stable tetrahedral intermediates with catalytic threonine residues . The ethoxy and methyl groups in this compound may enhance lipophilicity, impacting membrane permeability and metabolic stability .

Q. What analytical methods are recommended for quantifying trace impurities in boronic acid-containing compounds?

Triple quadrupole LC-MS/MS in MRM mode is highly sensitive for underivatized boronic acids, enabling quantification at sub-ppm levels. This method avoids derivatization steps, reducing sample preparation time and improving throughput, as demonstrated in Lumacaftor analysis . Validation parameters (LOD, LOQ, linearity) should adhere to ICH guidelines, with attention to potential matrix effects from coexisting drug components .

Advanced Research Questions

Q. How do structural modifications of this compound influence its binding kinetics with diols, and how can these be experimentally measured?

Substituents like ethoxy groups modulate electron density at the boron center, affecting diol-binding affinity and kinetics. Stopped-flow fluorescence assays reveal kon values (e.g., D-fructose > D-glucose), with binding equilibria reached within seconds . Competitive binding studies using isothermal titration calorimetry (ITC) or NMR can further resolve thermodynamic (ΔG, ΔH) and kinetic (kon/koff) parameters .

Q. What strategies mitigate boronic acid trimerization during MALDI-MS analysis of peptide conjugates?

Trimerization compromises mass accuracy and complicates sequencing. On-plate derivatization with 2,5-dihydroxybenzoic acid (DHB) forms stable boronic esters, suppressing dehydration/cyclization. This enables sequencing of branched peptides with multiple boronic acid groups, as validated via MALDI-MS/MS . Alternative approaches include pre-esterification with pinacol .

Q. How can this compound be integrated into photoswitchable systems for dynamic covalent chemistry applications?

Azobenzene-boronic acid conjugates enable light-controlled diol binding. Irradiation at specific wavelengths (e.g., red light for Z-isomer stabilization) enhances binding affinity by up to 20-fold, as shown with 2,6-dimethoxy azobenzene derivatives. This is leveraged in stimuli-responsive hydrogels for drug delivery .

Q. What contradictions exist in reported structure-activity relationships (SAR) of boronic acid-containing anticancer agents, and how can they be resolved?

Discrepancies arise from varying cell lines and assay conditions. For example, cis-stilbene boronic acids (e.g., compound 13c) inhibit tubulin polymerization (IC50 ~21 μM) but show differential cytotoxicity across 39 cancer cell lines (r = 0.553 vs. combretastatin A-4). COMPARE analysis and 3D-QSAR modeling are critical to contextualize SAR .

Methodological Insights

Q. What computational tools are effective for predicting the mutagenic potential of boronic acid impurities?

In silico tools like Derek Nexus and LeadScope identify structural alerts (e.g., boronic acid groups). Experimental validation via Ames tests or LC-MS/MS impurity profiling (e.g., carboxy/methyl phenyl boronic acids in Lumacaftor) ensures compliance with ICH M7 guidelines .

Q. How does the thermal stability of this compound compare to other aryl boronic acids in flame-retardant applications?

Thermogravimetric analysis (TGA) shows that electron-donating groups (e.g., ethoxy) increase thermal stability by stabilizing the boron-oxygen bond. Degradation pathways involve boroxine formation at ~200°C, with residual char indicating potential as halogen-free flame retardants .

Q. What high-throughput synthesis approaches are suitable for generating boronic acid libraries?

Automated IMCR (Isocyanide-Based Multicomponent Reactions) enables rapid diversification, yielding heteroatom-rich boronic acids. Mass spectrometry-driven deconvolution identifies hits, as demonstrated in peptide boronolectin libraries for cancer biomarker detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。